molecular formula C15H14O2 B576057 1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) CAS No. 187844-54-8

1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI)

Cat. No.: B576057
CAS No.: 187844-54-8
M. Wt: 226.275
InChI Key: FZDJUNINFNXVSD-UHFFFAOYSA-N
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Description

1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) is an organic compound that belongs to the class of benzodioxins. This compound is characterized by a benzene ring fused with a dioxin ring, and it has a molecular formula of C10H12O2. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of catechol derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to promote the cyclization reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxins, depending on the specific reaction and conditions used.

Scientific Research Applications

1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to cell signaling.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A structurally similar compound with a benzene ring fused to a dioxane ring.

    1,2-Ethylenedioxybenzene: Another related compound with similar chemical properties.

Uniqueness

1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

187844-54-8

Molecular Formula

C15H14O2

Molecular Weight

226.275

IUPAC Name

3-methyl-3-phenyl-2H-1,4-benzodioxine

InChI

InChI=1S/C15H14O2/c1-15(12-7-3-2-4-8-12)11-16-13-9-5-6-10-14(13)17-15/h2-10H,11H2,1H3

InChI Key

FZDJUNINFNXVSD-UHFFFAOYSA-N

SMILES

CC1(COC2=CC=CC=C2O1)C3=CC=CC=C3

Synonyms

1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI)

Origin of Product

United States

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